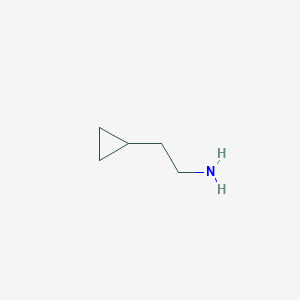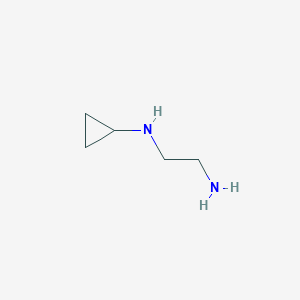
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other complex organic transformations.
Mechanism of Action
Target of Action
It’s known that boc-protected amino acids are widely used in peptide synthesis . Therefore, it can be inferred that the targets could be proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Boc-3-amino-4-methylbenzoic acid, like other Boc-protected amino acids, is used in peptide synthesis. The Boc group serves as a protective group for the amino function during the synthesis process . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Given its use in peptide synthesis, it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and modification .
Pharmacokinetics
It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and excreted following their role in peptide formation .
Result of Action
The molecular and cellular effects of Boc-3-amino-4-methylbenzoic acid’s action are likely related to its role in peptide synthesis. By protecting the amino function during synthesis, Boc-3-amino-4-methylbenzoic acid allows for the formation of peptides without unwanted side reactions . This can lead to the successful synthesis of the desired peptide.
Action Environment
The action of Boc-3-amino-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Additionally, the Boc group is stable towards most nucleophiles and bases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Potassium permanganate.
Reduction: Sodium borohydride.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of biaryl compounds in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Derivatives: These compounds also protect amino groups but are cleaved by catalytic hydrogenation with palladium on carbon (Pd/C).
Acetyl (Ac) Derivatives: Used for amino protection but less stable under acidic conditions.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is unique due to the stability of the Boc group under a variety of reaction conditions and its ease of removal using mild acidic conditions. This makes it a preferred choice for protecting amino groups in complex organic syntheses .
Properties
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZUJURBEZPZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442829 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231958-04-6 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Methylamino)ethyl]aniline](/img/structure/B1278489.png)







![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)


